molecular formula C29H19Cl2NO B048986 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate CAS No. 121792-58-3

2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate

Cat. No. B048986
CAS RN: 121792-58-3
M. Wt: 468.4 g/mol
InChI Key: UTXYWXPNUCOENT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates, which are closely related to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, involves complex chemical reactions and is often explored in the context of creating new compounds with specific properties for research and industrial applications (Thapa, Karki, Yun et al., 2012).

Molecular Structure Analysis

The molecular structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates has been studied extensively. For example, the crystal structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenol–nitrate–water was found to belong to the P 2 1 / n space group of the monoclinic system (Baran, Barnes, Drozd et al., 2001).

Chemical Reactions and Properties

One-electron redox reactions of 2,6-Di(tert-butyl)-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a related compound, have been characterized, revealing interesting aspects of its chemical reactivity and properties (Bock & Herrmann, 1989).

Physical Properties Analysis

Studies on the solvatochromic behavior of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate and related compounds have provided insights into their physical properties, especially in relation to their interaction with various solvents (Tada & Seoud, 2001).

Chemical Properties Analysis

The study of the chemical properties of this compound is closely linked to its structure and reactivity. The compound’s interaction with different acids and its behavior in various chemical environments have been a subject of interest (Wojtas, Milart, Stadnicka, 2006).

Scientific Research Applications

  • Study of Solvent Mixtures : This compound is used in studying solvation dynamics and solvatochromism in binary solvent mixtures, such as mixtures of propan-2-ol with hexane, benzene, ethanol, and methanol (Ràfols, Rosés, & Bosch, 1996).

  • Colorimetric Detection of Bases : It serves as a promising probe for the colorimetric detection of bases, including hydroxide ion, ammonia, and aliphatic amines (Essner & Baker, 2018).

  • Characterization of Gas-Expanded Liquids : The compound is used in determining solvatochromic solvent parameters in binary mixtures of carbon dioxide with acetone and methanol (Wyatt et al., 2005).

  • Understanding Specific and Nonspecific Interactions with Solvents : Its solvatochromism in different solvents can be used for studying specific and nonspecific interactions (Pires et al., 2019).

  • Formation of Molecular Crystals : It forms hydrogen-bonded structures with nitric and sulfuric acids, useful for studying molecular crystal formation (Baran et al., 2001).

  • Solvatochromism in Pure and Binary Solvent Mixtures : This compound displays linear solvatochromic behavior in pure solvents and non-linear behavior in binary solvent mixtures (Tada, Novaki, & Seoud, 2000).

  • Electron-Redox Reactions : The compound can undergo electron-redox reactions to form radical ions, useful for constructing mnemonic systems and NLO dyes (Bock & Herrmann, 1989).

  • Study of Polymer Properties : Polymers prepared from this compound have high thermal stability and good solubility, important for materials science (Mehdipour‐Ataei & Amirshaghaghi, 2004).

properties

IUPAC Name

2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXYWXPNUCOENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399438
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121792-58-3
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of WB influence its solvatochromic behavior compared to similar compounds?

A1: WB exhibits solvatochromism, meaning its absorption spectrum changes depending on the solvent it's dissolved in. This is due to the intramolecular charge-transfer within its structure, which is sensitive to solvent polarity. Compared to 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (RB), WB demonstrates similar susceptibility to solvent acidity []. This is attributed to the steric hindrance caused by the two ortho phenyl rings in RB, which limits hydrogen bond formation with solvents. In contrast, WB, lacking these bulky groups, interacts more readily with protic solvents. This highlights how subtle structural differences can significantly impact a molecule's interactions with its surrounding environment.

Q2: How does WB behave in binary solvent mixtures?

A2: In binary mixtures like 1-butanol-cyclohexane and water-acetonitrile, WB shows non-linear relationships between its ET(33) value (a measure of solvent polarity) and the mole fraction of one solvent []. This non-ideal behavior is caused by preferential solvation, where WB interacts more favorably with one solvent over the other. For instance, in water-acetonitrile mixtures, specific probe-solvent interactions dominate the solvatochromic behavior. This preferential solvation can be used to understand the microenvironment surrounding the probe and sheds light on the interactions between solvents and solutes at a molecular level.

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